beta-Tocopherol-d3

Description

BenchChem offers high-quality beta-Tocopherol-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Tocopherol-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C28H48O2 |

|---|---|

Molecular Weight |

419.7 g/mol |

IUPAC Name |

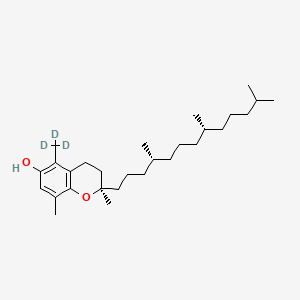

(2R)-2,8-dimethyl-5-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i6D3 |

InChI Key |

WGVKWNUPNGFDFJ-SUWCBTSWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O |

Canonical SMILES |

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |

Origin of Product |

United States |

An In-Depth Technical Guide to beta-Tocopherol-d3: Structure, Properties, and Applications in Research and Development

This guide provides a comprehensive technical overview of beta-Tocopherol-d3, a deuterated analog of beta-tocopherol, for researchers, scientists, and professionals in the field of drug development. It delves into its chemical properties, the scientific rationale for its use, and practical applications, with a focus on enhancing the precision and reliability of experimental outcomes.

Introduction: The Significance of Isotopic Labeling in Vitamin E Research

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols (alpha, beta, gamma, delta) and four tocotrienols, all of which exhibit varying degrees of antioxidant activity.[1][2] These compounds are characterized by a chromanol ring and a phytyl tail.[1] Beta-tocopherol, specifically, has methyl groups at the 5- and 8-positions of the chromanol ring.[3] While alpha-tocopherol is the most biologically active form in humans, other isomers like beta-tocopherol are also subjects of interest for their unique biological effects and antioxidant properties.[1]

In modern analytical and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous compounds in complex biological matrices. Beta-Tocopherol-d3, a deuterated form of beta-tocopherol, serves this critical role. The introduction of deuterium atoms creates a molecule that is chemically identical to its natural counterpart but has a higher molecular weight. This mass shift is readily detectable by mass spectrometry, allowing it to be distinguished from the endogenous analyte and enabling correction for sample loss during preparation and analytical variability.

Physicochemical Properties of beta-Tocopherol-d3

The defining characteristic of beta-Tocopherol-d3 is the presence of three deuterium atoms, which increases its molecular weight compared to the unlabeled beta-tocopherol. This mass difference is the cornerstone of its utility in quantitative analysis.

| Property | beta-Tocopherol | beta-Tocopherol-d3 | Data Source(s) |

| Molecular Formula | C₂₈H₄₈O₂ | C₂₈H₄₅D₃O₂ | [4][5] |

| Molecular Weight | ~416.7 g/mol | 419.7 g/mol | [4][5] |

| Chemical Structure | Chromanol ring with methyl groups at positions 5 and 8, and a phytyl tail. | Identical to beta-tocopherol, with three deuterium atoms replacing three hydrogen atoms, typically on one of the methyl groups of the chromanol ring. | [3] |

| Solubility | Insoluble in water; soluble in fats and organic solvents. | Insoluble in water; soluble in fats and organic solvents. | [6] |

Note: The exact position of the deuterium atoms can vary depending on the synthesis, but they are commonly placed on a chemically stable position like a methyl group to prevent exchange with hydrogen atoms from the solvent.

The Rationale for Deuteration: Enhancing Analytical Precision

The primary application of beta-Tocopherol-d3 is as an internal standard in quantitative mass spectrometry-based assays, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[7] The rationale for using a deuterated internal standard is multifaceted and rooted in the principles of analytical chemistry:

-

Correction for Matrix Effects: Biological samples (e.g., serum, plasma, tissue homogenates) are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since beta-Tocopherol-d3 has the same physicochemical properties as endogenous beta-tocopherol, it experiences the same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects can be effectively normalized.

-

Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., liquid-liquid extraction, solid-phase extraction), some of the analyte may be lost. As the deuterated standard is added at the beginning of this process, it is lost to the same extent as the endogenous analyte. The constant ratio of analyte to internal standard ensures that the final calculated concentration is accurate, regardless of minor variations in recovery.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for clinical diagnostics, pharmacokinetic studies, and metabolic research where small variations in concentration can have significant biological implications.[8]

Experimental Protocol: Quantification of beta-Tocopherol in Human Serum using HPLC-MS/MS with beta-Tocopherol-d3 as an Internal Standard

This section outlines a detailed, step-by-step methodology for the quantitative analysis of beta-tocopherol in human serum. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

4.1. Materials and Reagents

-

beta-Tocopherol certified reference standard

-

beta-Tocopherol-d3 internal standard

-

HPLC-grade hexane, ethanol, methanol, and water

-

Human serum samples

-

Calibrators and quality control samples

4.2. Sample Preparation

-

Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality controls into microcentrifuge tubes.[8]

-

Internal Standard Spiking: Add a known concentration of beta-Tocopherol-d3 in ethanol to each tube.

-

Protein Precipitation and Extraction: Add ethanol to precipitate proteins. Vortex mix and then add hexane to extract the tocopherols.

-

Centrifugation: Centrifuge to separate the organic and aqueous layers.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC-MS/MS analysis.

4.3. HPLC-MS/MS Analysis

-

HPLC System: A system capable of delivering a stable gradient flow.

-

Column: A C18 reversed-phase column is commonly used for the separation of tocopherols.

-

Mobile Phase: A gradient of methanol and water is often employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

beta-Tocopherol: Monitor the specific precursor-to-product ion transition.

-

beta-Tocopherol-d3: Monitor the corresponding mass-shifted precursor-to-product ion transition.

-

4.4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of beta-tocopherol to beta-Tocopherol-d3 against the concentration of the calibrators.

-

Determine the concentration of beta-tocopherol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a Graphviz diagram illustrating the general workflow for this quantitative analysis.

Role in Drug Development

Beyond its use in bioanalysis, beta-tocopherol and its derivatives play a role in drug development, primarily as an excipient in formulations and as a component of drug delivery systems.

5.1. Excipient in Formulations

Tocopherols are used in pharmaceutical formulations as antioxidants to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of the drug product.[9] Their lipophilic nature also makes them suitable for use in lipid-based formulations to improve the solubility and oral bioavailability of poorly water-soluble drugs.[9][10]

5.2. Lipid-Based Drug Delivery Systems

Beta-tocopherol can be incorporated into various lipid-based drug delivery systems, such as:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the absorption of lipophilic drugs.

-

Liposomes and Nanoparticles: As a component of the lipid bilayer, tocopherols can enhance the stability of these nanocarriers and protect the encapsulated drug from degradation.[11] They can also be used in the formulation of nanostructured lipid carriers (NLCs) and nanoemulsions.[12]

The antioxidant properties of beta-tocopherol within these delivery systems can also help to protect biological tissues from oxidative stress that may be induced by the drug or the disease state.

Antioxidant Mechanism and Signaling Pathways

Beta-tocopherol, like other tocopherols, functions as a potent lipid-soluble antioxidant. Its primary role is to protect cell membranes from lipid peroxidation by scavenging lipid peroxyl radicals.[13]

The antioxidant mechanism involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to a free radical, thus neutralizing it and terminating the chain reaction of lipid peroxidation. The resulting tocopheroxyl radical is relatively stable and can be regenerated back to its active form by other antioxidants, such as vitamin C.

Recent research has also indicated that tocopherols can modulate various signaling pathways within the cell, independent of their antioxidant activity.[14] For instance, they can influence the activity of enzymes like protein kinase C (PKC) and affect the expression of genes involved in inflammation and cell proliferation.[15]

The diagram below illustrates the central role of beta-tocopherol in inhibiting lipid peroxidation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CA2189328C - Tocopherol compositions for delivery of biologically active agents - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. bevital.no [bevital.no]

- 9. btsa.com [btsa.com]

- 10. Tocopherols Excipient [drugfuture.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gene-Regulatory Activity of α-Tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cambridge.org [cambridge.org]

Technical Guide: Solubility & Handling of beta-Tocopherol-d3 in Ethanol vs. Methanol

Executive Summary

beta-Tocopherol-d3 (deuterated vitamin E) serves as a critical internal standard for the precise quantification of tocopherols via LC-MS/GC-MS.[1] Its physicochemical behavior mirrors its non-deuterated isotopologue, characterized by high lipophilicity driven by its chromanol ring and long phytyl tail.[2]

For analytical workflows, the choice between Ethanol (EtOH) and Methanol (MeOH) is not binary but strategic.[2] Ethanol is the superior solvent for solubilization (creating high-concentration primary stocks) due to its lower polarity index.[1] Methanol , while a poorer solvent for bulk dissolution, is the preferred medium for working standards and LC-MS injection due to its compatibility with reverse-phase mobile phases.[1][2]

This guide details the solubility mechanisms, provides a self-validating preparation protocol, and outlines the stability parameters required for rigorous quantitative analysis.[2]

Part 1: Physicochemical Solubility Profile[1]

The Polarity Mismatch

Tocopherols are hydrophobic molecules (LogP ~10-12).[1] Their solubility follows the principle of "like dissolves like."[3]

| Solvent | Polarity Index ( | Dielectric Constant ( | Solubility Potential for | Application Case |

| Ethanol | 5.2 | 24.5 | High (Miscible) | Primary Stock Preparation (>1 mg/mL).[1][2] Best for dissolving neat oil.[1][2] |

| Methanol | 5.1 | 32.7 | Moderate/Low | Working Standards (<1 mg/mL).[1][2] Preferred for LC-MS injection to prevent solvent effects.[1] |

| Water | 10.2 | 80.1 | Insoluble | Mobile phase component only.[1][2] Causes precipitation if >50% in stock.[1] |

Mechanism:

-

Ethanol: The ethyl group (

) provides sufficient non-polar character to interact with the phytyl tail of beta-tocopherol-d3, allowing for high-concentration stability (miscibility).[1] -

Methanol: The methyl group (

) is less effective at shielding the hydrophobic tail.[1] While beta-tocopherol-d3 is soluble in methanol at analytical concentrations (e.g., 500 µg/mL, as seen in commercial CRMs), saturation occurs much faster than in ethanol.[1][2] High-concentration stocks in methanol are prone to precipitation upon freezing (

The "d3" Isotope Effect

The substitution of three hydrogen atoms with deuterium (

Part 2: Strategic Preparation Protocol

The Hybrid Solvent Strategy

To maximize stability and chromatographic performance, use a Dual-Solvent Workflow :

-

Stock Phase: Use Ethanol to dissolve the neat oil.[4]

-

Working Phase: Dilute into Methanol for instrument compatibility.

Step-by-Step Protocol

Reagents Required:

-

beta-Tocopherol-d3 (Neat Oil or Powder)[1]

-

Methanol (LC-MS Grade)[1]

-

Argon or Nitrogen gas (for purging)[1]

Step 1: Primary Stock Solution (1 mg/mL)

-

Equilibrate the beta-Tocopherol-d3 vial to room temperature to reduce viscosity.

-

Weigh the standard into an amber volumetric flask.

-

Critical: Add Ethanol to dissolve.[1][2][4][5] Vortex for 30 seconds.[1][2]

-

Why? Ethanol ensures complete dissolution of the lipid tail without heating.

-

-

Purge the headspace with Argon/Nitrogen and seal tightly.

-

Storage:

or

Step 2: Working Standard (e.g., 10 µg/mL) [1][2]

-

Aliquot the required volume of the Ethanol Primary Stock.

-

Dilute to volume with Methanol .

-

Usage: Prepare fresh or store for <1 week at

.

Part 3: Workflow Visualization

The following diagram illustrates the critical decision points in the solubilization workflow to prevent precipitation and oxidation.

Figure 1: Optimized Solubilization Workflow. Red indicates the raw material; Green indicates the stable storage form; Grey indicates the transient analytical form.

Part 4: Stability & Troubleshooting

Oxidation Risks

Tocopherols are antioxidants, meaning they preferentially oxidize to protect other lipids.[2] In solution, they are highly susceptible to:

-

UV Light: Photodegradation occurs rapidly.[1] Always use amber glassware.

-

Oxygen: Quinone formation is accelerated in oxygenated solvents.[1] Purge all solvents with inert gas (N2/Ar) before use. [1][2]

Solvent Evaporation

If switching solvents (e.g., drying down an Ethanol stock to reconstitute in Hexane for Normal Phase LC):

-

Use a gentle stream of Nitrogen.[6]

-

Do not use heat (>30°C) as this accelerates degradation.[1]

-

Reconstitute immediately; do not leave the dry film exposed to air.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Precipitation in Stock | Concentration too high for Methanol; Temp too low.[1] | Re-prepare stock in Ethanol . |

| Peak Tailing (LC-MS) | Injection solvent (Ethanol) stronger than mobile phase.[1] | Dilute sample 1:10 with Methanol or Mobile Phase A. |

| Loss of Signal (d3) | H/D Exchange (Rare) or Oxidation.[1] | Check pH of buffers (avoid strong acid/base). Ensure amber storage. |

References

-

National Institutes of Health (NIH). (2017).[1] Methods for efficient analysis of tocopherols and metabolites in animal samples. PMC5562475.[1][2] Retrieved from [Link]

Sources

Isotopic Purity Specifications for Beta-Tocopherol-d3

The following technical guide details the specifications, validation protocols, and bioanalytical applications of Beta-Tocopherol-d3 (CAS: 936230-75-0). This document is structured for analytical chemists and formulation scientists requiring rigorous standardization for LC-MS/MS bioanalysis.

Technical Guide & Validation Protocols

Executive Summary: The Isobaric Challenge

In the quantitative profiling of Vitamin E isomers, Beta-Tocopherol (

Beta-Tocopherol-d3 serves as the critical Internal Standard (IS) to normalize ionization efficiency and matrix effects. However, its utility is strictly governed by its Isotopic Purity . Insufficient deuterium enrichment results in "cross-talk"—where the unlabelled (

Molecular Architecture & Specifications

Chemical Identity[1]

-

Chemical Name: (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol-d3[1]

-

Common Name:

-Tocopherol-d3 (5-methyl-d3) -

Molecular Formula:

[1] -

Molecular Weight: 419.70 g/mol (Calculated based on

enrichment)

Structural Logic

Unlike generic labeling, high-fidelity standards utilize ring-methylation for deuterium placement. The

-

Stability: Ring-methyl deuteriums are chemically inert and resistant to back-exchange in aqueous/acidic mobile phases, unlike aromatic ring protons which can exchange under aggressive conditions.

-

Fragmentation: In MS/MS, the chroman ring (containing the label) generates the characteristic tropylium ion. A label on the ring ensures the product ion also carries the mass shift (

151

Critical Specification Table

| Parameter | Specification Limit | Analytical Justification |

| Chemical Purity | Eliminates non-isobaric interferences (e.g., oxidized quinones). | |

| Isotopic Enrichment | Ensures maximal signal stability. | |

| Isotopic Distribution | CRITICAL: Prevents false positives in blank samples. | |

| Appearance | Pale yellow viscous oil | Darkening indicates oxidation (quinone formation). |

| Solubility | Soluble in MeOH, EtOH, Hexane | Insoluble in water; requires organic stock preparation. |

Analytical Validation Protocols

To validate a batch of

Workflow Visualization

Figure 1: Step-wise validation logic for certifying isotopic purity prior to use in GLP studies.

Protocol Details

Step 1: Chemical Purity (HPLC-UV)

-

Objective: Quantify non-isotopic impurities (e.g.,

-tocopherol, oxidation products). -

Method: Normal Phase HPLC (Silica column) or Reverse Phase (C30).

-

Detection: UV at 295 nm (absorption max for tocopherols).

-

Criteria: Single peak >98% area. Note that

and

Step 2: Isotopic Distribution (HRMS)

-

Objective: Quantify the "d0 contribution" (unlabeled

-tocopherol). -

Method: Direct Infusion ESI-MS (Positive Mode) or LC-HRMS.

-

Calculation:

-

Limit: The

signal at

Step 3: Positional Confirmation (1H-NMR)

-

Objective: Confirm the deuterium is on the C5-methyl group.

-

Indicator: In the

spectrum, the C5-methyl singlet appears at

Bioanalytical Application: LC-MS/MS

The primary utility of

Mass Transitions

The fragmentation of tocopherols involves the cleavage of the phytyl tail, leaving the charged chroman ring.

| Analyte | Precursor Ion | Product Ion (Chroman Ring) | Collision Energy (eV) |

| 417.4 | 151.1 | 25-30 | |

| 420.4 | 154.1 | 25-30 |

Note: The mass shift of +3 Da is retained in the product ion, confirming the label is on the ring structure.

The Isotope Effect in Chromatography

Deuteration can slightly alter lipophilicity, leading to a phenomenon known as the Deuterium Isotope Effect .

-

Observation:

-Tocopherol-d3 may elute slightly earlier than the native target on C18 columns. -

Mitigation: Ensure the integration window is wide enough to capture both the IS and the analyte if slight separation occurs. However, in most high-throughput C18 methods, they effectively co-elute.

Storage & Stability Guidelines

Tocopherols are potent antioxidants, meaning they sacrifice themselves to oxidation. Deuterated standards require strict handling to maintain specifications.

-

Primary Storage: -20°C (or -80°C for long term).

-

Atmosphere: Must be stored under Argon or Nitrogen . Oxygen exposure leads to the formation of Tocopherol Quinone (

+16 shift), which depletes the standard concentration. -

Solvent: Prepare stock solutions in Ethanol or Methanol. Avoid ethers (e.g., THF) that form peroxides over time.

-

Light: Amber glassware is mandatory. UV light accelerates photo-oxidation.

References

-

Toronto Research Chemicals (TRC). Beta-Tocopherol-d3 Certificate of Analysis & Specifications.[4] Retrieved from

-

Santa Cruz Biotechnology.

-Tocopherol-d3 Product Data Sheet (CAS 936230-75-0).[5] Retrieved from -

National Institutes of Health (NIH) - PubChem. Tocopherol Structure and Isomerism. Retrieved from

-

Journal of Chromatography B. Simultaneous determination of tocopherols and tocotrienols in human plasma by LC-MS/MS. (Methodology reference for MRM transitions). Retrieved from

-

Sigma-Aldrich (Cerilliant). Certified Reference Materials for Vitamin E Profiling.[3] Retrieved from

Sources

- 1. β-Tocopherol-d3 | CAS 936230-75-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. beta-Tocopherol-d3 – CRM LABSTANDARD [crmlabstandard.com]

- 3. beta-Tocopherol-D3 solution 500 μg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 4. beta-Tocopherol-d3, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 5. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

Precision Quantification of Vitamin E Homologs: The Molar Extinction Coefficient of beta-Tocopherol-d3

Executive Summary

In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), beta-Tocopherol-d3 serves as a critical Internal Standard (IS). Its utility relies entirely on the accuracy of its stock concentration. While Certificates of Analysis (CoA) provide gravimetric concentrations, the oxidative instability of tocopherols demands independent verification.

This technical guide establishes the Molar Extinction Coefficient (

Part 1: The Physicochemical Basis

The Chromophore & Isotopic Substitution

The UV absorption of beta-tocopherol arises from the 6-hydroxychroman ring system. The electronic transitions responsible for the absorption maximum (

The Stability of

-

Result: The molar extinction coefficient (

) of beta-Tocopherol-d3 is effectively identical to that of native beta-Tocopherol. -

Implication: We can confidently apply literature values of the native compound to the deuterated standard, provided we calculate in molar terms, not mass terms.

Quantitative Parameters

The following values are the "Golden Numbers" for standardizing beta-Tocopherol-d3 stocks.

| Parameter | Value (Solvent: n-Hexane) | Value (Solvent: Ethanol) | Source Basis |

| 298 nm | 296 nm | Native | |

| Molar Extinction Coeff.[1] ( | 3740 M⁻¹ cm⁻¹ | 3725 M⁻¹ cm⁻¹ | Derived from |

| Absorptivity ( | ~89.7* | ~89.4 | Mass-dependent (See 1.3) |

| Molecular Weight (Native) | 416.69 g/mol | 416.69 g/mol | C₂₈H₄₈O₂ |

| Molecular Weight (d3) | 419.71 g/mol | 419.71 g/mol | C₂₈H₄₅D₃O₂ |

> Note: The

The Mass Correction Trap

Crucial Warning: Do not use the

Best Practice: Always calculate concentration in Molarity (M) using

Part 2: Experimental Protocol (Self-Validating)

This protocol describes the preparation and validation of a primary stock solution. It is designed to be self-validating: if the calculated purity is <90% or >110%, the stock is degraded or the weighing was inaccurate.

Materials

-

Analyte: beta-Tocopherol-d3 (Neat oil or concentrated ampoule).

-

Solvent: Spectroscopic grade Ethanol (preferred for UV, compatible with MS mobile phases).

-

Equipment: UV-Vis Spectrophotometer (Double beam preferred), Quartz cuvettes (1 cm pathlength).

Workflow Diagram

The following diagram illustrates the logical flow from gravimetric preparation to UV verification.

Figure 1: Self-validating workflow for establishing the precise concentration of beta-Tocopherol-d3 stock solutions.

Step-by-Step Methodology

-

Gravimetric Preparation (Target ~1 mg/mL):

-

Weigh approximately 10 mg of beta-Tocopherol-d3 into a 10 mL volumetric flask.

-

Record the exact mass (

). -

Dissolve in Ethanol.

-

Calculated Gravimetric Conc (

) =

-

-

Dilution (Target ~10 µg/mL):

-

Perform a 1:100 dilution (e.g., 100 µL stock + 9.9 mL Ethanol).

-

Note: Tocopherols saturate UV detectors easily. An absorbance of 0.4 - 0.8 AU is ideal for precision.

-

-

Spectral Acquisition:

-

Blank the spectrophotometer with pure Ethanol.

-

Scan the diluted sample from 250 nm to 350 nm.

-

Locate

(expect ~296 nm). Record Absorbance (

-

-

Calculation (The Truth Source): Use the Beer-Lambert Law (

).Convert to mass concentration (

):Where

g/mol (or specific MW from CoA). -

Validation Criteria:

-

Calculate % Difference:

. -

If difference is < 5% : Use

(weighing was accurate, compound is pure). -

If difference is > 5% (lower) : Use

(compound likely partially oxidized or impure). -

If difference is > 5% (higher) : Re-check weighing or evaporation of solvent.

-

Part 3: Application in LC-MS/MS

Once the stock is standardized using the molar extinction coefficient, it is used as an Internal Standard. The logic of Isotope Dilution Mass Spectrometry (IDMS) relies on the d3 and native forms behaving identically in extraction but separating in the Mass Spectrometer.

IDMS Logic Diagram

Figure 2: Isotope Dilution Mass Spectrometry workflow. The accuracy of the "Quantification" step depends entirely on the "Known d3 Conc" established via UV extinction coefficients.

Critical Protocol Notes

-

Mobile Phase Compatibility: beta-Tocopherol is highly lipophilic (LogP > 10). Use Methanol or Acetonitrile with high organic content (>90%) for elution on C18 columns.

-

MRM Transitions:

-

Native beta-Tocopherol: Precursor ~417.4

Product ~151.1 (Tropylium ion). -

beta-Tocopherol-d3: Precursor ~420.4

Product ~154.1 (Shift indicates d3 is on the ring structure retained in the fragment).

-

References

-

Głuchowska, A. et al. (2021). Spectroscopic Evidence for Photooxidation of Tocopherols in n-Hexane. PMC. Link

- Source of extinction coefficients in n-hexane.

-

AOCS Official Method Ce 8-89. (2019). Determination of Tocopherols and Tocotrienols in Vegetable Oils and Fats by HPLC. American Oil Chemists' Society.[2] Link

- Source of E1% 1cm values in ethanol and wavelength maxima.

-

NIST SRM 968e Certificate of Analysis. (2013). Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum. National Institute of Standards and Technology. Link

- Validation of isotope dilution methods and internal standard usage.

-

Cayman Chemical. (2023). (±)-α-Tocopherol Acetate-d3 Product Information. Link

- Confirmation of d3 usage as internal standard and solvent comp

Sources

An In-Depth Technical Guide to the Safe Laboratory Use of Beta-Tocopherol-d3

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for beta-Tocopherol-d3 in a research and development setting. As a deuterated isotopologue of beta-tocopherol, its primary application lies in tracer studies and mass spectrometry-based quantitative analysis, where its distinct mass allows it to be differentiated from its naturally occurring, non-labeled counterpart.[1] While specific safety data for the deuterated form is scarce, the macroscopic chemical and physical properties governing safe handling are considered equivalent to those of standard beta-tocopherol. This document synthesizes data from safety data sheets (SDS) of beta-tocopherol and other closely related tocopherol isomers to establish a robust framework for its safe utilization.

Section 1: Chemical Identification and Physicochemical Properties

Beta-Tocopherol-d3 is a synthetically modified form of beta-tocopherol, a member of the Vitamin E family.[2] The "-d3" designation indicates that three hydrogen atoms on the molecule have been replaced with deuterium atoms, typically on one of the methyl groups of the chromanol ring. This isotopic labeling is crucial for its use as an internal standard in analytical chemistry.

The causality behind its handling requirements stems from its physical state and chemical sensitivities. As a viscous, oily liquid, it presents a low vapor pressure but a high potential for surface contamination if not handled carefully. Its inherent antioxidant properties mean it is prone to degradation under certain conditions.[2][3]

Table 1: Physicochemical Properties of Beta-Tocopherol and Related Isomers

| Property | Value / Description | Rationale for Safe Handling | Source(s) |

| Appearance | Viscous, oily liquid. | Prone to clinging to surfaces; requires careful transfer techniques to avoid spills and contamination. | [4][5] |

| Color | Light yellow to red-brown. | Darkening may indicate degradation due to light or air exposure. | [4][5] |

| Odor | Odorless to mild. | Lack of strong odor means olfactory senses cannot be used to detect spills or vapor. | [4][5] |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents. | Spills cannot be cleaned with water alone; appropriate organic solvent may be needed for decontamination. | [2] |

| Flash Point | > 110 °C (> 230 °F) | Considered combustible but not highly flammable. Keep away from strong ignition sources. | [6] |

| Stability | Unstable to air, light, and alkaline conditions. | Dictates the need for specialized storage conditions (inert gas, amber vials) to maintain chemical integrity. | [4][6] |

Section 2: Hazard Identification and Risk Assessment

While many tocopherols are considered to have low toxicity and are not classified as hazardous under GHS by some suppliers, other sources indicate potential hazards that must be addressed in a laboratory setting.[7][8] A conservative approach, assuming the highest potential risk identified, is essential for ensuring personnel safety.

-

Skin Irritation/Sensitization: Some tocopherols may cause skin irritation in sensitive individuals or act as a skin sensitizer, potentially leading to an allergic reaction upon repeated contact.[9] The P280 precaution (Wear protective gloves) is a direct consequence of this risk.

-

Aspiration Hazard: Although primarily a concern for highly volatile substances, some safety data sheets for beta-tocopherol list H304 (May be fatal if swallowed and enters airways), indicating a potential aspiration risk.[9] This underscores the critical first-aid directive to not induce vomiting after ingestion.[6][7]

-

Aquatic Toxicity: Certain classifications indicate that beta-tocopherol is toxic to aquatic life with long-lasting effects (H411).[9] This necessitates stringent protocols to prevent its release into drains or the environment.

The toxicological properties of many specialized research chemicals have not been fully investigated.[6] Therefore, treating the substance with a high degree of caution is a self-validating principle of laboratory safety.

Section 3: Protocols for Safe Handling and Storage

The core principle for handling beta-Tocopherol-d3 is the prevention of exposure and the preservation of its chemical integrity. Tocopherols are sensitive compounds, and their degradation can compromise experimental results.[10]

Step-by-Step Handling Protocol

-

Preparation: Work in a designated area, such as a chemical fume hood or a well-ventilated benchtop, to minimize inhalation exposure.[9][11] Ensure an eyewash station and safety shower are accessible.[8]

-

Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in Section 4. This includes, at a minimum, safety glasses with side shields and chemical-resistant gloves.[5][12]

-

Aliquotting and Transfer: As a viscous oil, use positive displacement pipettes or glass syringes for accurate transfer. Avoid creating aerosols.

-

Post-Handling: After use, tightly seal the container, preferably under an inert gas like nitrogen or argon, to prevent oxidation.[4] Clean any contaminated surfaces thoroughly.

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory area.[4]

Storage Protocol

The objective of the storage protocol is to mitigate the primary degradation pathways: oxidation and photodegradation.[4][10]

-

Atmosphere: Store under an inert atmosphere (nitrogen or argon).[4][11] This is the most critical step for preventing oxidation.

-

Temperature: Store in a cool, controlled environment. Recommendations vary from refrigerated (2-8 °C) to frozen (-20 °C).[4][13] This slows the rate of chemical degradation.

-

Container: Use amber glass vials or other light-resistant containers to protect from UV light.[4] Ensure the container is tightly sealed.[14]

-

Location: Store away from incompatible materials, particularly strong oxidizing agents, acids, bases, and certain metal salts.[4]

Section 4: Personal Protective Equipment (PPE) Doctrine

The selection of PPE is not merely a checklist; it is a system designed to create a barrier between the researcher and the chemical.

-

Eye and Face Protection: Safety glasses with side shields are mandatory.[12] If there is a risk of splashing, chemical goggles should be worn. The rationale is to protect sensitive eye tissues from direct contact with the oily substance.

-

Skin Protection:

-

Gloves: Use chemically impermeable gloves (e.g., nitrile).[9] Inspect gloves for any defects before use. Employ proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.

-

Lab Coat: A standard lab coat is required to protect skin and clothing from accidental spills.

-

-

Respiratory Protection: Generally not required if work is conducted in a well-ventilated area or fume hood.[12] If there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.[15]

Caption: Decision tree for emergency response to exposure or spills.

Section 6: Stability, Reactivity, and Disposal

-

Reactivity: Generally stable under recommended storage conditions. However, it will react with strong oxidizing agents, bases, and acids. [4][13]* Conditions to Avoid: Exposure to heat, light, and air must be rigorously avoided to prevent degradation. [4][6]* Hazardous Decomposition Products: When heated to decomposition, it may emit carbon monoxide and carbon dioxide. [4][8]

Disposal Protocol

Disposal must be conducted in accordance with all federal, state, and local environmental regulations.

-

Waste Classification: The substance and any contaminated materials should be treated as chemical waste.

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal Route: The preferred method of disposal is through a licensed professional waste disposal service or a chemical destruction plant via controlled incineration. [9]4. Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of or recycled according to institutional policy. [9]

Section 7: Toxicological and Ecological Insights

-

Toxicology: While Vitamin E is a dietary nutrient, concentrated forms used in the lab require caution. Acute toxicity is generally considered low. [16]However, there is a potential for skin sensitization. The long-term toxicological properties of the pure compound have not been thoroughly investigated. [6]High doses of Vitamin E supplements have been associated with adverse health effects, though these are related to chronic ingestion and not typically relevant to acute laboratory exposure scenarios. [17]* Ecotoxicity: Classified as toxic to aquatic life with long-lasting effects. [9]This classification mandates that the substance must not be allowed to enter drains, soil, or surface waters. [5][9] By adhering to the comprehensive protocols outlined in this guide, researchers can safely handle beta-Tocopherol-d3, ensuring both personal safety and the integrity of their experimental work.

References

- ChemicalBook. (2025). β-Tocopherol - Safety Data Sheet.

- Spectrum Chemical. (2017). SAFETY DATA SHEET - (+)-ALPHA-TOCOPHEROL.

- De Online Zeepwinkel. (n.d.). MATERIAL SAFETY DATA SHEET - Vitamin E.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Vitamin D3.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - α-Tocopherol.

- Fisher Scientific. (2009). SAFETY DATA SHEET - D-a-Tocopherol.

- MakingCosmetics.com Inc. (n.d.). Vitamin E (dl-alpha tocopherol) - SDS (Safety Data Sheet).

- Carl ROTH. (n.d.). Safety Data Sheet: DL-α-Tocopherol.

- Carl ROTH. (2019). Safety Data Sheet: DL-α-Tocopherol ROTICHROM® Working Standard.

- The Good Scents Company. (n.d.). beta-tocopherol, 148-03-8.

- New Directions Aromatics Inc. (2022). SAFETY DATA SHEET (SDS) - Vitamin E (USP Cosmetic Grade).

- Medscape. (2023). Vitamin Toxicity: Practice Essentials, Pathophysiology and Etiology, Epidemiology.

- National Institutes of Health (NIH). (n.d.). How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries.

- AAP Publications. (2026). Fat-Soluble Vitamins: Deficiency and Excess | Pediatrics In Review.

- Merck Millipore. (n.d.). SAFETY DATA SHEET.

- PubMed. (2004). Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS.

- MDPI. (2023). Stability and Reactivity of Tocopherols: Theoretical Study.

- BASF. (2025). Safety Data Sheet - Vitamin D3.

- bevital. (2016). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS.

- PubMed Central (PMC). (2023). Clinical Toxicology of Vitamin D in Pediatrics: A Review and Case Reports.

- Sigma-Aldrich. (n.d.). (±)-a-Tocopherol (T3251) - Product Information Sheet.

- Medical Waste Pros. (2024). How Do You Dispose of Old Vitamins?.

- PubMed Central (PMC). (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants.

- Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET - (+)-beta-Tocopherol.

- Stuart Products. (n.d.). safety data sheet emcelle tocopherol.

- ResearchGate. (2021). Influence of Storage Conditions on the Stability of Vitamin D3.

- Inchem.org. (n.d.). 611. Tocopherol, alpha- (WHO Food Additives Series 21).

Sources

- 1. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-tocopherol, 148-03-8 [thegoodscentscompany.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. online-zeepwinkel.be [online-zeepwinkel.be]

- 6. fishersci.com [fishersci.com]

- 7. makingcosmetics.com [makingcosmetics.com]

- 8. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. stuartproducts.com [stuartproducts.com]

- 13. carlroth.com [carlroth.com]

- 14. extrasynthese.com [extrasynthese.com]

- 15. carlroth.com [carlroth.com]

- 16. 611. Tocopherol, alpha- (WHO Food Additives Series 21) [inchem.org]

- 17. Vitamin Toxicity: Practice Essentials, Pathophysiology and Etiology, Epidemiology [emedicine.medscape.com]

Quantitative Analysis of β-Tocopherol in Biological Matrices Using β-Tocopherol-d3 Internal Standard by LC-MS/MS

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive and technically detailed guide for the quantitative analysis of β-tocopherol, a key isoform of Vitamin E, in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology centered on the principle of stable isotope dilution, employing β-Tocopherol-d3 as the internal standard. This approach ensures high accuracy and precision by correcting for variations in sample extraction, matrix effects, and instrument response. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument configuration, data analysis, and quality control, grounded in established scientific principles to ensure method integrity and trustworthiness.

The Foundational Principle: Why β-Tocopherol-d3 is the Gold Standard

In quantitative bioanalysis by LC-MS/MS, the goal is to achieve the highest possible accuracy and precision. However, the analytical process is susceptible to variations that can compromise results. These include analyte loss during sample preparation, unpredictable matrix effects that suppress or enhance the analyte signal, and fluctuations in instrument performance.[1] The use of a stable isotope-labeled (SIL) internal standard, such as β-Tocopherol-d3, is the most effective strategy to mitigate these issues.[2][3]

A SIL internal standard is chemically identical to the analyte of interest (in this case, β-tocopherol) but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., deuterium, 2H or D).[3] Because β-Tocopherol-d3 shares the same physicochemical properties as the endogenous analyte, it behaves identically during extraction, chromatography, and ionization.[4] Therefore, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if absolute signal intensities fluctuate, providing a highly reliable and self-validating measurement.[5]

Figure 1: The workflow and logic of using a stable isotope-labeled internal standard.

Materials and Reagents

| Item | Description & Recommended Source | Rationale for Use |

| Analyte Standard | β-Tocopherol (analytical standard, >98% purity) | For creating calibration curve and QC samples. |

| Internal Standard | β-Tocopherol-d3 (isotopic purity >98%) | The stable isotope-labeled internal standard for quantification. |

| Solvents | LC-MS grade Methanol, Acetonitrile, Isopropanol, n-Hexane | High purity solvents are essential to minimize background noise and interference. |

| Reagents | Formic Acid, Ammonium Acetate, Ascorbic Acid | Mobile phase modifiers and antioxidant for sample stability. |

| Biological Matrix | Drug-free human plasma/serum | For preparation of calibrators and quality control samples. |

| Extraction Supplies | Supported Liquid Extraction (SLE) plates or Solid Phase Extraction (SPE) cartridges | For efficient and clean sample extraction. |

| Lab Equipment | Calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator | Standard equipment for sample preparation. |

Detailed Experimental Protocols

Protocol 1: Preparation of Standards, QCs, and Samples

Causality Note: Tocopherols are susceptible to oxidation.[6] All sample preparation steps should be performed under subdued light, and the addition of an antioxidant like ascorbic acid to precipitation/reconstitution solvents is crucial to prevent analyte degradation.[7]

Step 1: Preparation of Stock Solutions

-

Prepare a 1.0 mg/mL primary stock solution of β-Tocopherol in ethanol.

-

Prepare a 1.0 mg/mL primary stock solution of β-Tocopherol-d3 in ethanol.

-

From these, prepare intermediate working solutions by serial dilution in methanol.

Step 2: Preparation of Internal Standard (IS) Working Solution

-

Dilute the β-Tocopherol-d3 working solution with methanol:water (50:50, v/v) to a final concentration of 50 ng/mL. This concentration may need optimization based on instrument sensitivity and expected analyte levels.

Step 3: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Spike appropriate volumes of the β-Tocopherol working solutions into drug-free biological matrix (e.g., serum) to create a calibration curve with 7-8 non-zero concentration levels.

-

Independently prepare QC samples at a minimum of three concentration levels (low, medium, high).

Step 4: Sample Extraction (Supported Liquid Extraction Protocol)

-

Pipette 100 µL of sample (calibrator, QC, or unknown) into a 2 mL tube.

-

Add 25 µL of the IS working solution (50 ng/mL β-Tocopherol-d3) to all tubes except for the blank matrix sample.

-

Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[7]

-

Load the supernatant onto a supported-liquid extraction (SLE) plate.

-

Elute the analytes using 1.5 mL of n-Hexane:Isopropanol (90:10, v/v).[8][9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[8][9]

Figure 2: A streamlined sample preparation workflow using Supported Liquid Extraction (SLE).

Protocol 2: LC-MS/MS Instrumental Analysis

Causality Note: The choice of ionization mode is critical. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for fat-soluble vitamins like tocopherols due to its efficiency in ionizing nonpolar compounds. Electrospray Ionization (ESI) can also be used, often in negative mode.[10][11] The Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Table 1: Suggested Liquid Chromatography Parameters

| Parameter | Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for lipophilic molecules like tocopherols.[12] |

| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | Methanol with 0.1% Formic Acid | Strong organic solvent for eluting tocopherols. |

| Gradient | 0-0.5 min (90% B), 0.5-2.5 min (90-98% B), 2.5-3.0 min (98% B), 3.0-3.1 min (98-90% B), 3.1-4.0 min (90% B) | A rapid gradient allows for efficient elution and high throughput. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | To be optimized based on sensitivity. |

Table 2: Suggested Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ionization Mode | APCI, Positive Ion | APCI is robust for nonpolar analytes. Positive mode typically yields a strong protonated molecular ion [M+H]+.[13] |

| MRM Transitions | See Table 3 below | Specific transitions provide selectivity and sensitivity. |

| Source Temp. | 450 °C | Optimized for efficient desolvation and ionization. |

| Dwell Time | 100 ms | Balances the number of data points across the peak with cycle time. |

Table 3: Example MRM Transitions for β-Tocopherol and its Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| β-Tocopherol | 417.4 | 151.1 | 25 | The m/z 151 fragment is characteristic of the chromanol ring of β- and γ-tocopherols.[14][15] |

| β-Tocopherol-d3 | 420.4 | 151.1 | 25 | The deuterium labels are on the phytyl tail, so the chromanol ring fragment remains the same mass. |

Data Analysis, Validation, and Quality Control

A robust method is a validated one. The following principles ensure the trustworthiness of the generated data.

Data Analysis:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio (β-Tocopherol / β-Tocopherol-d3) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used.

-

Quantification: The concentration of β-Tocopherol in unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Method Validation and QC Acceptance Criteria: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Table 4: Typical Acceptance Criteria for a Bioanalytical Method

| Parameter | Acceptance Criteria | Rationale |

| Linearity (r²) | ≥ 0.99 | Ensures a strong correlation between response and concentration.[9] |

| Calibrator Accuracy | Within ±15% of nominal (±20% at LLOQ) | Confirms the accuracy of the calibration curve.[8] |

| QC Accuracy | Within ±15% of nominal | Demonstrates the method's accuracy at different concentrations. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Ensures the reproducibility of the method.[9] |

| Matrix Effect | CV% of peak area ratios should be ≤ 15% | Confirms that the internal standard adequately compensates for ion suppression/enhancement.[4] |

| Recovery | Consistent and reproducible | While not required to be 100%, extraction recovery should be consistent across the concentration range. |

Conclusion

The use of β-Tocopherol-d3 as a stable isotope-labeled internal standard provides the most reliable and robust framework for the quantification of β-tocopherol by LC-MS/MS. This isotope dilution approach effectively normalizes for variability during sample processing and analysis, leading to highly accurate and precise data. The detailed protocols and validation principles outlined in this application note serve as a comprehensive guide for scientists to implement a trustworthy bioanalytical method suitable for research and regulated drug development environments.

References

-

Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. PMC. Available at: [Link]

-

LC-MS/MS assay for the simultaneous determination of tocopherols, polyunsaturated fatty acids and their metabolites in human plasma and serum. ResearchGate. Available at: [Link]

-

Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25-OH D3, epi-25-OH D3, 25-OH D2, Vitamin A, α-Tocopherol, and γ-Tocopherol. Oxford Academic. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol. PubMed. Available at: [Link]

-

Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. ResearchGate. Available at: [Link]

-

A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. PMC. Available at: [Link]

-

Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS. PubMed. Available at: [Link]

-

Development of a liquid chromatographic time-of-flight mass spectrometric method for the determination of unlabelled and deuterium-labelled alpha-tocopherol in blood components. PubMed. Available at: [Link]

-

Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans. NIH. Available at: [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. Available at: [Link]

-

Major fragmentation pattern (negative mode) of tocopherols. ResearchGate. Available at: [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available at: [Link]

-

Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. MDPI. Available at: [Link]

-

Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available at: [Link]

-

MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS. University of Saskatchewan Harvest. Available at: [Link]

-

Development and Validation of a Simple Analytical Method to Quantify Tocopherol Isoforms in Food Matrices by HPLC–UV–Vis. MDPI. Available at: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

-

Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters Corporation. Available at: [Link]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Available at: [Link]

-

Proposed fragmentation scheme for the formation of ion m/z 165, the most abundant fragment in the product ion spectrum of R-tocopherol and R-tocotrienol. ResearchGate. Available at: [Link]

-

Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC.org. Available at: [Link]

-

Identification and High-Resolution Imaging of α-Tocopherol from Human Cells to Whole Animals by TOF-SIMS Tandem Mass Spectrometry. PMC. Available at: [Link]

-

Analysis of Tocopherols and Tocotrienols by HPLC. AOCS. Available at: [Link]

-

Chromatographic analysis of a-tocopherol and related compounds in various matrices. CEU Repositorio Institucional. Available at: [Link]

Sources

- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. researchgate.net [researchgate.net]

- 6. aocs.org [aocs.org]

- 7. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin E delivery to human skin: studies using deuterated alpha-tocopherol measured by APCI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a liquid chromatographic time-of-flight mass spectrometric method for the determination of unlabelled and deuterium-labelled alpha-tocopherol in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection [mdpi.com]

- 14. harvest.usask.ca [harvest.usask.ca]

- 15. researchgate.net [researchgate.net]

Application Note and Protocol for the Extraction of β-Tocopherol-d3 from Human Plasma

Introduction: The Rationale for Precise β-Tocopherol Quantification

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols and four tocotrienols, with α-tocopherol being the most biologically active and prevalent form in the human body. However, the other isomers, including β-tocopherol, play significant roles and their accurate quantification in human plasma is crucial for comprehensive nutritional assessment, pharmacokinetic studies, and clinical research into oxidative stress-related diseases.[1] Given the lipophilic nature of tocopherols and their association with lipoproteins in the complex plasma matrix, a robust and reliable extraction method is paramount for accurate analysis.[1][2]

This guide provides a detailed protocol for the extraction of β-tocopherol from human plasma, employing β-tocopherol-d3 as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting for analyte loss during sample preparation and for mitigating matrix effects in mass spectrometry-based analyses, thereby ensuring the highest degree of accuracy and precision.[3][4] The methodology described herein is grounded in the principles of liquid-liquid extraction (LLE), a widely adopted and validated technique for the isolation of fat-soluble vitamins from biological fluids.[2]

Methodological Cornerstone: Isotope Dilution Mass Spectrometry

The protocol is designed for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The fundamental principle of this approach is isotope dilution, where a known quantity of a stable isotope-labeled version of the analyte (β-tocopherol-d3) is added to the sample at the beginning of the extraction process.[5] Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement during analysis.[4] By measuring the ratio of the native analyte to the internal standard, a highly accurate quantification can be achieved.

Experimental Workflow Overview

The extraction of β-tocopherol from human plasma involves a multi-step process designed to efficiently isolate the analyte from interfering substances. The workflow can be visualized as follows:

Caption: Workflow for β-Tocopherol-d3 extraction from plasma.

Detailed Protocol

This protocol is optimized for a starting plasma volume of 200 µL. Adjustments may be necessary for different sample volumes.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| β-Tocopherol-d3 | ≥98% isotopic purity | Avanti Polar Lipids, Inc. | Prepare a stock solution in ethanol. |

| β-Tocopherol | ≥95% purity | Sigma-Aldrich | For calibration standards. |

| Ethanol, 200 Proof | HPLC Grade | Fisher Scientific | For protein precipitation and solvent preparation. |

| n-Hexane | HPLC Grade | Fisher Scientific | For liquid-liquid extraction. |

| Butylated Hydroxytoluene (BHT) | ≥99% purity | Sigma-Aldrich | Antioxidant to prevent degradation. |

| Nitrogen Gas | High Purity | Airgas | For solvent evaporation. |

| Human Plasma (for QC) | Pooled, Normal | BioIVT | For quality control samples. |

| Microcentrifuge Tubes | 1.5 mL, low-binding | Eppendorf | |

| Pipettes and Tips | Calibrated | Gilson | |

| Vortex Mixer | VWR | ||

| Centrifuge | Refrigerated | Beckman Coulter | Capable of >10,000 x g. |

| Solvent Evaporator | Organomation Associates |

Preparation of Solutions

-

β-Tocopherol-d3 Internal Standard (IS) Working Solution (1 µg/mL):

-

Prepare a stock solution of β-tocopherol-d3 in ethanol at a concentration of 100 µg/mL.

-

Dilute the stock solution 1:100 with ethanol to obtain the working solution.

-

Store at -20°C in an amber vial to protect from light.

-

-

Antioxidant Solution (BHT in Ethanol, 1 mg/mL):

-

Dissolve 10 mg of BHT in 10 mL of ethanol.

-

This solution should be prepared fresh daily to ensure its efficacy. Vitamin E is susceptible to oxidation, especially at elevated temperatures and in the presence of light or alkaline conditions.[2] The addition of an antioxidant like BHT is crucial to stabilize the analyte during sample processing.[2]

-

Extraction Procedure

A. Sample Thawing and Internal Standard Spiking

-

Thaw frozen human plasma samples on ice to maintain stability.

-

In a 1.5 mL microcentrifuge tube, add 200 µL of plasma.

-

Add 20 µL of the 1 µg/mL β-tocopherol-d3 internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample. The use of a chemically similar internal standard helps to correct for any sample loss during the preparation procedure.[2]

-

Vortex for 10 seconds to ensure thorough mixing.

B. Protein Precipitation

-

Add 400 µL of cold ethanol containing 1 mg/mL BHT to the plasma-IS mixture. The addition of a water-miscible organic solvent like ethanol disrupts the hydration shell around proteins, leading to their denaturation and precipitation.[2] This step is critical for releasing the lipoprotein-bound tocopherols into the solution.[1]

-

Vortex vigorously for 30 seconds to facilitate complete protein precipitation.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

C. Liquid-Liquid Extraction

-

Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube, being cautious not to disturb the protein pellet.

-

Add 800 µL of n-hexane to the supernatant. Hexane is a non-polar solvent that is immiscible with the aqueous-ethanolic supernatant, allowing for the selective extraction of the lipophilic β-tocopherol.[1][2]

-

Vortex for 1 minute to ensure efficient partitioning of the analyte into the organic phase.

-

Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.

D. Final Processing

-

Carefully aspirate the upper hexane layer (approximately 750 µL) and transfer it to a clean tube.

-

Evaporate the hexane to dryness under a gentle stream of nitrogen gas at room temperature or in a water bath at a temperature not exceeding 30°C. Vitamin E is sensitive to heat, and elevated temperatures can lead to degradation.[2]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., methanol/acetonitrile mixture).

-

Vortex for 20 seconds and transfer the reconstituted sample to an autosampler vial for analysis.

Saponification: A Consideration for Esterified Forms

The described protocol is suitable for the extraction of free tocopherols. In instances where tocopheryl esters may be present in the sample, a saponification step would be necessary to hydrolyze the esters to their free alcohol form prior to extraction.[6] Saponification involves heating the sample in a strong alkaline solution.[6] However, for the analysis of endogenous β-tocopherol in human plasma, which is predominantly in its free form, saponification is generally not required and can introduce a risk of analyte degradation if not performed carefully.[6]

Validation and Quality Control

A self-validating system is essential for trustworthy results. The following parameters should be assessed during method validation:

| Validation Parameter | Acceptance Criteria (Typical) | Rationale |

| Linearity | r² > 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |

| Accuracy | 85-115% of nominal value | Demonstrates the closeness of the measured value to the true value. |

| Precision (Intra- and Inter-day) | CV < 15% | Measures the reproducibility of the method. |

| Recovery | Consistent and reproducible | Assesses the efficiency of the extraction process.[1] |

| Matrix Effect | Within acceptable limits | Evaluates the influence of co-eluting matrix components on analyte ionization.[4] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The lowest concentration that can be reliably quantified.[5] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Analyte Recovery | Incomplete protein precipitation. | Ensure vigorous vortexing and sufficient incubation time. |

| Inefficient liquid-liquid extraction. | Increase vortexing time during LLE; ensure proper phase separation. | |

| Analyte degradation. | Work under dim light, keep samples on ice, and use fresh antioxidant solution. | |

| High Variability in Results | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. |

| Incomplete vortexing. | Ensure consistent and thorough vortexing at each step. | |

| Matrix effects. | Optimize chromatographic separation to avoid co-elution of interfering substances. | |

| Poor Peak Shape in LC-MS/MS | Incomplete reconstitution. | Vortex reconstituted sample thoroughly. |

| Incompatibility of reconstitution solvent. | Ensure the reconstitution solvent is similar in composition to the initial mobile phase. |

Conclusion

This detailed application note and protocol provide a robust and reliable method for the extraction of β-tocopherol from human plasma using β-tocopherol-d3 as an internal standard. By understanding the scientific principles behind each step, researchers can confidently implement this protocol to obtain high-quality data for their studies. The emphasis on proper sample handling, the use of an internal standard, and a thorough validation process are key to ensuring the accuracy and trustworthiness of the results.

References

- LC–MS/MS method for the determination of Vitamin D3 in human plasma. (n.d.). Google Cloud.

-

Schurmann, C., et al. (2021). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Molecules, 26(16), 4947. [Link]

-

Baranowska, I., & Koper, M. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. National Institutes of Health. [Link]

-

Barua, A. B., & Kindt, T. J. (2003). A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma. Journal of Chromatography B, 791(1-2), 245-251. [Link]

-

Midttun, Ø., et al. (2016). Analyte stability during the total testing process: studies of vitamins A, D and E by LC-MS/MS. Clinical Chemistry and Laboratory Medicine (CCLM), 54(4), 635-644. [Link]

-

Grebenstein, N., et al. (2007). Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 389(3), 935-945. [Link]

-

Cooper, J. D., Thadwal, R., & Cooper, M. J. (1997). Determination of vitamin E in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 355-358. [Link]

-

Renzi, F., et al. (2005). Simplified HPLC-UV method for the determination of ±-tocopherol in plasma. Italian Journal of Animal Science, 4(2), 193-196. [Link]

-

Płonka, J., et al. (2023). A Miniaturized Sample Preparation Method for the Determination of Vitamins A and E in Food Products. National Institutes of Health. [Link]

-

Pein, H., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. Molecules, 29(21), 4998. [Link]

-

Lodge, J. K., et al. (2003). Development of a liquid chromatographic time-of-flight mass spectrometric method for the determination of unlabelled and deuterium-labelled alpha-tocopherol in blood components. Rapid Communications in Mass Spectrometry, 17(23), 2695-2700. [Link]

-

Baranowska, I., & Koper, M. (2022). Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis. ResearchGate. [Link]

-

Pein, H., et al. (2024). A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. ResearchGate. [Link]

-

Elgailani, I. E. H. (2018). Method for the Oil sample Preparation for Tocopherol Analysis? Whether saponification is required in the sample preparation or not?. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

Christie, W. W. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. AOCS Lipid Library. [Link]

-

Makhdoom, H. S., et al. (2023). Highly Sensitive and Ultrafast Liquid Chromatography-tandem Mass Spectrometry Internal Standard Method for Determination of Alpha-Tocopherol in Serum and Application of Validated Method on Patient Serum Samples in Pakistan. Journal of the College of Physicians and Surgeons Pakistan, 33(3), 254-258. [Link]

-

Rockwood, A. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. [Link]

-

Sari, R. (2023). Stability of α-tocopherol stored at different temperature up to 42... ResearchGate. [Link]

-

Cyberlipid Center. (n.d.). Vitamin E analysis. Cyberlipid. [Link]

-

Waters Corporation. (n.d.). Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. Waters. [Link]

-

MacCrehan, W. A., & Schonberger, E. (1987). Measurement of vitamin E in serum and plasma by high performance liquid chromatography with electrochemical detection. Clinica Chimica Acta, 168(2), 157-166. [Link]

-

Arnaud, J., et al. (1993). [Stability of alpha-tocopherol: pre-analytical conditions in its determination in blood samples]. Annales de Biologie Clinique, 51(3), 157-162. [Link]

-

Taylor, S. L., Tappel, A. L., & Smith, G. M. (1984). 16-vitamin-e-analysis-methods-for-animal-tissues. Bohrium. [Link]

-

Papas, A. M. (2022). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Pharmaceuticals, 15(9), 1137. [Link]

-

Phenomenex. (2025). Protein Precipitation Method. Phenomenex. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

Sources

- 1. A validated liquid chromatography method for the simultaneous determination of vitamins A and E in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of a liquid chromatographic time-of-flight mass spectrometric method for the determination of unlabelled and deuterium-labelled alpha-tocopherol in blood components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyberlipid.gerli.com [cyberlipid.gerli.com]

Application Note: High-Resolution Quantification of Vitamin E Isomers via LC-APCI-MS/MS

Topic: Simultaneous Quantification of Tocopherols using

Executive Summary & Scientific Rationale

The precise quantification of Vitamin E isomers (

This protocol utilizes

The Chromatographic Challenge: vs. [1]

Understanding the chemistry is prerequisite to executing the protocol.

-

Mass Spectrometry Limitation: Both isomers produce a protonated precursor

and a primary product ion at -

The Solution (PFP Column): Unlike C18 (hydrophobic interaction only), PFP phases offer

interactions with the aromatic chromanol ring. The positional difference of the methyl group alters the electron density distribution, creating a selectivity factor (

Diagram 1: Isomer Separation Logic & Workflow

Caption: Workflow demonstrating the critical necessity of PFP stationary phases to resolve the isobaric

Detailed Protocol

Materials & Reagents

-

Analytes:

-Tocopherol standards (purity >98%). -

Internal Standard:

-Tocopherol-d3 (5,8-dimethyltocol-5,7,8-d3).-

Note: Ensure the deuterium label is on the aromatic ring or stable methyl positions to prevent exchange.

-

-

Solvents: LC-MS grade Methanol, Isopropanol, Hexane, Water (18 M

). -

Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

Sample Preparation (Liquid-Liquid Extraction)

Self-Validating Step: The use of LLE over protein precipitation ensures cleaner extracts, reducing background noise in the neutral lipid region.

-

Aliquot: Transfer 100 µL of plasma/homogenized tissue into a 1.5 mL amber glass vial (protect from light).

-

IS Spiking: Add 10 µL of

-Tocopherol-d3 working solution (e.g., 10 µg/mL in ethanol). Vortex for 10 s.-

Checkpoint: Allow 5 min equilibration for the IS to integrate with the matrix.

-

-

Extraction: Add 500 µL of n-Hexane . Cap and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 400 µL of the upper organic layer (supernatant) to a fresh glass vial.

-

Dry Down: Evaporate to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute in 100 µL of Methanol/Isopropanol (90:10 v/v). Vortex for 1 min.

-

Injection: Transfer to autosampler vial. Inject 5 µL.

LC-MS/MS Conditions

Chromatographic Parameters

| Parameter | Setting | Rationale |

| Column | PFP (Pentafluorophenyl) | Essential for |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Methanol + 0.1% Formic Acid | Strong elution solvent for lipophiles. |

| Flow Rate | 0.4 mL/min | Optimal for APCI sensitivity. |

| Gradient | Isocratic 85% B or Gradient 80-98% B | High organic content required for elution. |

| Run Time | ~8-10 minutes |

Mass Spectrometry Parameters (APCI)

-

Source: APCI (Atmospheric Pressure Chemical Ionization).[1][2]

-

Polarity: Positive (

). -

Mechanism: Charge transfer reaction yielding

. -

Probe Temperature: 350°C (High temp needed to vaporize tocopherols).

MRM Transitions Table:

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type |

| 420.4 | 154.1 | 25 | Target | |

| 417.4 | 151.1 | 25 | Analyte | |

| 417.4 | 151.1 | 25 | Interference* | |

| 431.4 | 165.1 | 28 | Analyte | |

| 403.4 | 137.1 | 24 | Analyte |

*Note:

Data Analysis & Validation Logic

Identification Logic

To confirm the identity of the

-

Retention Time Match: The analyte peak must match the relative retention time (RRT) of the

-Tocopherol-d3 IS. -

Resolution Check: Calculate the resolution (

) between the

Quantification (Isotope Dilution)

Calculate the concentration using the Response Factor (RF) derived from the calibration curve:

Where

Diagram 2: Mass Spectral Fragmentation Pathway

Caption: APCI fragmentation mechanism. The phytyl tail is cleaved, leaving the charged chromanol ring. The d3 label on the ring results in the +3 Da shift in the product ion (151.1

References

-

Nagy, K., Courtet-Compondu, M. C., Holst, B., & Kussmann, M. (2007). Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry. Analytical Chemistry. Link

-